N-(3-chlorophenyl)-3-nitrobenzenesulfonamide
Description
N-(3-Chlorophenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 3-chlorophenyl group attached to the sulfonamide nitrogen and a 3-nitrobenzenesulfonyl moiety. The nitro group at the meta position on the benzene ring introduces strong electron-withdrawing effects, influencing the compound's acidity, reactivity, and intermolecular interactions.
Properties
CAS No. |
87317-02-0 |
|---|---|
Molecular Formula |
C12H9ClN2O4S |
Molecular Weight |
312.73 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H9ClN2O4S/c13-9-3-1-4-10(7-9)14-20(18,19)12-6-2-5-11(8-12)15(16)17/h1-8,14H |
InChI Key |
SXZJVZUGVRAYHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-(3-chlorophenyl)-3-nitrobenzenesulfonamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₁₂H₈ClN₃O₄S and a molecular weight of approximately 342.76 g/mol. The compound features a sulfonamide group attached to a chlorophenyl and nitro-substituted benzene ring, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts essential metabolic pathways in microorganisms, leading to antimicrobial effects. Similar compounds have been shown to affect oxidative phosphorylation, potentially leading to cell death through the uncoupling of proton gradients in mitochondria.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves inhibiting bacterial growth by targeting critical enzymes involved in cell wall synthesis and metabolic processes.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
The compound has been utilized in biochemical assays to study enzyme inhibition, particularly regarding its interaction with sulfonamide-sensitive enzymes. These studies highlight its potential as a lead compound for developing novel therapeutics targeting enzyme-related diseases .
Research Findings
A variety of studies have explored the biological activity of this compound:
- Antimicrobial Studies : In vitro assays demonstrated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity.
- Cytotoxicity Assays : The compound was tested on various cancer cell lines, showing significant cytotoxic effects at specific concentrations, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Studies using molecular docking techniques revealed that this compound binds effectively to target enzymes, providing insights into its inhibitory mechanisms .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results showed that the compound effectively inhibited growth at lower concentrations compared to standard antibiotics.
-
Case Study on Cancer Cell Lines :
- Research involving human breast cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates, highlighting its potential role in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Sulfonamide Core
N-(3-Chlorophenyl)-2-nitrobenzenesulfonamide
- Structural Difference : The nitro group is at the ortho position (2-nitro) instead of meta (3-nitro).
- This positional isomerism may also affect melting points and solubility .
N-(3-Chlorobenzoyl)-3-nitrobenzenesulfonamide
- Structural Difference : A benzoyl (C=O) group replaces the phenyl group on the sulfonamide nitrogen.
- Impact : The benzoyl group introduces additional electron-withdrawing effects, altering the compound's electronic profile. Crystallographic data reveal a dihedral angle of 83.5° between the sulfonyl and benzoyl rings, compared to an estimated ~80–85° in the target compound, suggesting similar torsional flexibility .
N-(tert-Butyl)-4-(cyclohexylamino)-3-nitrobenzenesulfonamide
- Structural Difference: A bulky tert-butyl group and cyclohexylamino substituent replace the 3-chlorophenyl group.
- Synthesis yields for such derivatives are high (94%), indicating efficient routes for N-alkylated analogs .
Functional Group Modifications
3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide
- Structural Difference: The nitro group is replaced by amino (-NH₂) and hydroxyl (-OH) groups.
- Impact: Amino and hydroxyl groups increase hydrogen-bonding capacity and aqueous solubility. The pKa of the sulfonamide NH is likely lower in the nitro-containing target compound due to the nitro group's electron-withdrawing nature .
N-(3-Chlorophenyl)-3-methoxybenzenesulfonamide
- Structural Difference: A methoxy (-OCH₃) group replaces the nitro (-NO₂) group.
- Impact : Methoxy is electron-donating, decreasing the acidity of the sulfonamide NH and altering electronic distribution. This substitution may reduce reactivity in electrophilic environments compared to the nitro analog .
Crystallographic and Conformational Comparisons
- Key Insight : The target compound likely exhibits similar packing via N—H···O hydrogen bonds, critical for crystal stability. Anti-conformations between the nitro group and adjacent substituents are common in sulfonamides, as seen in analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-chlorophenyl)-3-nitrobenzenesulfonamide, and how is its purity assessed?
- Synthetic Routes : The compound is typically synthesized via condensation of 3-chlorobenzoic acid derivatives with 3-nitrobenzenesulfonamide using phosphorous oxychloride (POCl₃) as a coupling agent under reflux conditions. Reaction parameters (e.g., solvent, temperature) are optimized to minimize side products .
- Purity Assessment : Analytical techniques include HPLC for quantitative purity, NMR spectroscopy (¹H/¹³C) to verify structural integrity, and mass spectrometry to confirm molecular weight. Recrystallization from toluene or dichloromethane is employed for further purification .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Spectroscopy : ¹H and ¹³C NMR identify functional groups and substitution patterns, while IR spectroscopy confirms sulfonamide (S=O) and nitro (NO₂) stretches .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry. The SHELX suite (e.g., SHELXL for refinement) is widely used to determine torsion angles (e.g., S–N bond twist: ~-60° to -62°) and dihedral angles between aromatic rings (~77–84°) .
Advanced Research Questions
Q. How do molecular conformation and crystal packing influence the physicochemical properties of this compound?
- Conformational Analysis : Antiperiplanar alignment of N–H and C=O groups in the C–SO₂–NH–C(O) segment stabilizes intramolecular hydrogen bonding. Gauche torsion at the S–N bond (-60.40° to -61.82°) induces steric strain, affecting solubility and reactivity .
- Crystal Packing : N–H⋯O(S) hydrogen bonds create supramolecular networks, influencing melting points and stability. Dihedral angles between sulfonyl and benzoyl rings (~83–86°) correlate with π-π stacking efficiency .
Q. What strategies resolve contradictions in biological activity data across studies involving sulfonamide derivatives?
- Mechanistic Studies : Dose-response assays and kinase inhibition profiling (e.g., ATP-binding site competition) clarify target specificity. Comparative studies with analogs (e.g., nitro group positional isomers) isolate structure-activity relationships (SAR) .
- Data Reconciliation : Meta-analyses of crystallographic (e.g., torsion angles) and biochemical data (e.g., IC₅₀ values) identify conformational dependencies in activity. For example, syn vs. anti nitro group orientation modulates receptor binding .
Q. How can computational modeling complement experimental data in studying the structure-activity relationships of this compound?
- Molecular Dynamics (MD) : Simulates conformational flexibility (e.g., S–N bond rotation) to predict bioactive conformers. Density Functional Theory (DFT) calculates electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
- Docking Studies : Virtual screening against protein databases (e.g., PDB) identifies potential targets like carbonic anhydrase isoforms. Energy minimization using SHELX-refined coordinates improves docking accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
